molecular formula C16H20N2O3 B14677426 3-Morpholino-2-veratrylacrylonitrile CAS No. 30077-88-4

3-Morpholino-2-veratrylacrylonitrile

Cat. No.: B14677426
CAS No.: 30077-88-4
M. Wt: 288.34 g/mol
InChI Key: RENFBGHOGQAHSK-OWBHPGMISA-N
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Description

3-Morpholino-2-veratrylacrylonitrile is a chemical compound with the molecular formula C16H20N2O3 It is characterized by the presence of a morpholine ring, a veratryl group, and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Morpholino-2-veratrylacrylonitrile typically involves a multi-step process. One common method starts with the reaction of 3,4-dimethoxybenzaldehyde with morpholine in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a Knoevenagel condensation with malononitrile to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3-Morpholino-2-veratrylacrylonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Substituted amides or esters.

Scientific Research Applications

3-Morpholino-2-veratrylacrylonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Morpholino-2-veratrylacrylonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include inhibition of signal transduction pathways or interference with cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 3-Morpholino-2-veratrylacrylamide
  • 3-Morpholino-2-veratrylacrylate
  • 3-Morpholino-2-veratrylacrylic acid

Uniqueness

3-Morpholino-2-veratrylacrylonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable compound for targeted applications.

Properties

CAS No.

30077-88-4

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

(Z)-2-[(3,4-dimethoxyphenyl)methyl]-3-morpholin-4-ylprop-2-enenitrile

InChI

InChI=1S/C16H20N2O3/c1-19-15-4-3-13(10-16(15)20-2)9-14(11-17)12-18-5-7-21-8-6-18/h3-4,10,12H,5-9H2,1-2H3/b14-12-

InChI Key

RENFBGHOGQAHSK-OWBHPGMISA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C/C(=C/N2CCOCC2)/C#N)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC(=CN2CCOCC2)C#N)OC

Origin of Product

United States

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